Chroman-8-boronic acid
CAS No.: 685514-79-8
Cat. No.: VC2833494
Molecular Formula: C9H11BO3
Molecular Weight: 177.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 685514-79-8 |
---|---|
Molecular Formula | C9H11BO3 |
Molecular Weight | 177.99 g/mol |
IUPAC Name | 3,4-dihydro-2H-chromen-8-ylboronic acid |
Standard InChI | InChI=1S/C9H11BO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,11-12H,2,4,6H2 |
Standard InChI Key | LUKDZQONQZOKEA-UHFFFAOYSA-N |
SMILES | B(C1=C2C(=CC=C1)CCCO2)(O)O |
Canonical SMILES | B(C1=C2C(=CC=C1)CCCO2)(O)O |
Introduction
Chemical Structure and Properties
Chroman-8-boronic acid, also known as 3,4-dihydro-2H-1-benzopyran-8-ylboronic acid, is an organoboron compound with the molecular formula C9H11BO3 and a molecular weight of 177.99 . The compound is characterized by its unique structure consisting of a chroman ring system fused with a boronic acid group positioned at the 8th position. This structural arrangement contributes to its distinctive chemical properties and reactivity profile.
The compound belongs to the broader family of boronic acids, which are recognized for their ability to form reversible covalent bonds with diols and other nucleophilic functional groups. This property makes chroman-8-boronic acid particularly valuable in various chemical transformations and applications. The boronic acid moiety features a boron atom bonded to two hydroxyl groups and a carbon-containing substituent from the chroman ring.
Physical Characteristics
Chroman-8-boronic acid exhibits several notable physical properties that influence its handling and applications. The compound typically appears as a solid at room temperature with specific physical parameters as follows:
Property | Value |
---|---|
Molecular Weight | 177.99 g/mol |
CAS Number | 685514-79-8 |
MDL Number | MFCD09266209 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 1 |
Heavy Atoms | 13 |
These physical characteristics contribute to the compound's solubility profile, stability, and chemical reactivity. The presence of hydrogen bond donors and acceptors facilitates interactions with solvents and other molecules, while the rotatable bonds provide conformational flexibility that can be important in biological interactions .
Synthesis and Preparation Methods
The synthesis of chroman-8-boronic acid can be accomplished through various methodologies, each with specific advantages depending on the scale and application. Understanding these synthetic routes is essential for researchers seeking to utilize this compound in their investigations.
Laboratory Scale Synthesis
Biological Activities and Applications
Chroman-8-boronic acid and its derivatives display a range of biological activities that position them as compounds of interest for medicinal chemistry and biological research. These activities stem from the compound's ability to interact with various biological targets and modulate their functions.
Enzyme Inhibition Properties
Research has demonstrated that chroman-8-boronic acid exhibits inhibitory activity against several enzymes, making it a potential candidate for therapeutic development. The compound's enzyme inhibition profile includes:
Target Enzyme | IC50 Value | Reference |
---|---|---|
Acetylcholinesterase | 115.63 μg/mL | Chroman-8-boronic acid |
Butyrylcholinesterase | 3.12 μg/mL | Chroman-8-boronic acid |
Antiurease | 1.10 μg/mL | Chroman-8-boronic acid |
Antithyrosinase | 11.52 μg/mL | Chroman-8-boronic acid |
These enzyme inhibition properties suggest potential applications in neurological disorders, where cholinesterase inhibition plays a therapeutic role, as well as in dermatological conditions where tyrosinase inhibition is beneficial.
General Properties of Boronic Acids in Medicinal Chemistry
Boronic acids, including derivatives of chroman-8-boronic acid, have demonstrated various biological activities:
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Anticancer properties through mechanisms such as proteasome inhibition
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Antibacterial activity, particularly against gram-positive bacteria
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Antiviral effects, offering potential applications in infectious disease treatment
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Utility as sensors for biological molecules, leveraging the compounds' ability to interact with diols
Research Applications
The unique chemical properties of chroman-8-boronic acid have led to its exploration in various research applications, ranging from synthetic chemistry to biological sensing and drug delivery.
Synthetic Applications
Chroman-8-boronic acid serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between the boronic acid and various halides or pseudohalides, facilitating the construction of complex molecular architectures. This synthetic utility makes chroman-8-boronic acid an important component in the development of libraries of compounds for medicinal chemistry research .
The compound's reactivity in cross-coupling reactions can be harnessed for the preparation of:
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Extended chroman systems with diverse substituents
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Heteroaryl-substituted chromans with potential biological activity
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Macrocyclic compounds incorporating the chroman scaffold
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Conjugated systems for materials science applications
Sensor Development
The ability of boronic acids to interact with diols makes chroman-8-boronic acid suitable for developing sensors that detect biological molecules such as glucose. When the boronic acid moiety forms a boronate ester with the diol of a saccharide, significant changes in the compound's electronic and fluorescent properties can occur. These changes can be leveraged for the development of chemical sensors with applications in medical diagnostics, environmental monitoring, and research tools .
Research has demonstrated that boronic acid-based fluorescent receptors can target monosaccharides, with large enhancements in fluorescence observed upon forming boronate esters with saccharides. This property has been exploited for the labeling and detection of gram-positive bacteria, which possess a thick saccharide-rich peptidoglycan layer on their cell surface .
Drug Delivery Applications
Beyond their direct biological activities, boronic acid compounds like chroman-8-boronic acid have shown promise as components of drug delivery systems. The reversible nature of boronic acid-diol interactions allows for the development of stimuli-responsive drug carriers that can release their payload under specific conditions, such as changes in pH or the presence of competing diols .
The incorporation of boronic acid moieties into delivery vehicles has been explored for applications including:
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Targeted delivery of therapeutic agents to cells with high surface saccharide expression
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pH-responsive release of drugs in specific physiological compartments
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Glucose-responsive insulin delivery systems for diabetes management
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Cell-penetrating agents that facilitate the uptake of therapeutic molecules
Parameter | Classification |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 |
Precautionary Statements | P261-P305+P351+P338 |
These classifications indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and specific instructions for eye contact: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Packaging | Price | Availability | Source |
---|---|---|---|
1g | $350 | 4 to 5 weeks lead time | Parkway Scientific |
3g | $698 | 4 to 5 weeks lead time | Parkway Scientific |
For research requiring larger quantities, suppliers typically offer custom quotations based on specific requirements. The relatively high cost of the compound reflects the complexity of its synthesis and purification processes, as well as its specialized applications .
Researchers planning to use chroman-8-boronic acid in their investigations should consider these lead times in their project planning and may wish to explore alternative synthetic routes for larger-scale needs or specific modifications to the basic structure.
Future Research Directions
The versatility of chroman-8-boronic acid suggests several promising avenues for future research that could expand its applications and enhance understanding of its properties and potential.
Medicinal Chemistry Applications
Given the established biological activities of chroman-8-boronic acid, particularly its enzyme inhibition properties, further investigation into its potential as a therapeutic agent is warranted. Research directions could include:
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Structure-activity relationship studies to optimize potency and selectivity
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Development of targeted delivery systems incorporating the compound
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Exploration of synergistic effects with established therapeutic agents
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Investigation of mechanisms of action in relevant disease models
The compound's activity against enzymes like butyrylcholinesterase (IC50 = 3.12 μg/mL) and urease (IC50 = 1.10 μg/mL) suggests potential applications in neurological disorders and infections, respectively.
Synthetic Methodology Development
The continued refinement of synthetic approaches to chroman-8-boronic acid and its derivatives represents another important research direction. Focus areas could include:
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Development of more efficient catalytic systems for borylation reactions
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Exploration of direct C-H borylation methodologies
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Investigation of stereoselective syntheses for chiral derivatives
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Implementation of continuous flow and automated synthesis platforms
These methodological advances would facilitate access to the compound and its analogs, supporting broader exploration of their properties and applications.
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